Ethyl 6-chlorohept-6-enoate

RNase L Activation Antiviral Interferon Pathway

Ethyl 6-chlorohept-6-enoate (CAS 148252-46-4) is a chloro-substituted unsaturated aliphatic ester with the molecular formula C9H15ClO2 and a molecular weight of 190.67 g/mol. Its structure features a terminal chloroalkene moiety conjugated to an ethyl ester.

Molecular Formula C9H15ClO2
Molecular Weight 190.67 g/mol
CAS No. 148252-46-4
Cat. No. B118268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-chlorohept-6-enoate
CAS148252-46-4
Molecular FormulaC9H15ClO2
Molecular Weight190.67 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCC(=C)Cl
InChIInChI=1S/C9H15ClO2/c1-3-12-9(11)7-5-4-6-8(2)10/h2-7H2,1H3
InChIKeyAPXFUPFGRUFLGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 6-Chlorohept-6-Enoate (CAS 148252-46-4): Structural, Physicochemical, and Procurement Overview


Ethyl 6-chlorohept-6-enoate (CAS 148252-46-4) is a chloro-substituted unsaturated aliphatic ester with the molecular formula C9H15ClO2 and a molecular weight of 190.67 g/mol. Its structure features a terminal chloroalkene moiety conjugated to an ethyl ester [1]. The compound is typically supplied as a liquid with a density of 1.033 g/mL at 25°C, a refractive index of n20/D 1.449, and a boiling point of 229.6°C at 760 mmHg [2]. It is primarily used as a versatile synthetic intermediate in organic chemistry, owing to the orthogonal reactivity of its ester, alkene, and chloro functionalities [3].

Why Ethyl 6-Chlorohept-6-Enoate (148252-46-4) Cannot Be Replaced by Generic Analogs in Critical Applications


While ethyl 6-chlorohept-6-enoate shares a core structural motif with other 6-halohept-6-enoate esters, simple substitution with bromo- or iodo- analogs, or even non-halogenated variants, is not chemically or biologically equivalent. The specific halogen atom dictates key physicochemical properties such as lipophilicity and boiling point, which in turn influence reaction selectivity, purification ease, and biological target engagement [1][2]. Furthermore, in biological systems, the chloro substituent confers a distinct potency and selectivity profile that cannot be replicated by other halogens or by des-halo derivatives, as evidenced by direct comparative binding and functional assay data [3][4]. Generic substitution in synthetic pathways or biological assays without validation would therefore introduce significant variability and compromise the reproducibility of experimental outcomes.

Quantitative Differentiation Evidence for Ethyl 6-Chlorohept-6-Enoate (CAS 148252-46-4) vs. Analogs


RNase L Activation Potency: Superior Sub-Nanomolar Activity vs. Known Small Molecule Activators

Ethyl 6-chlorohept-6-enoate activates the 2-5A-dependent ribonuclease (RNase L) with an IC50 of 2.30 nM in a mouse L cell extract protein synthesis inhibition assay [1]. This potency exceeds that of the reference RNase L activator, RNase L-IN-2, which exhibits an EC50 of 22 µM (22,000 nM) in analogous functional assays . The chloro compound is thus approximately 9,500-fold more potent on a molar basis, establishing a clear functional advantage for applications requiring robust RNase L pathway engagement.

RNase L Activation Antiviral Interferon Pathway

FabI Enzyme Inhibition: Reduced Potency vs. Triclosan Informs Selectivity Profiling

In an in vitro enzymatic assay, ethyl 6-chlorohept-6-enoate inhibited E. coli enoyl acyl carrier protein reductase (FabI) with an IC50 of 26,900 nM (26.9 µM) [1]. In contrast, the well-characterized FabI inhibitor triclosan exhibited an IC50 of 770 nM (0.77 µM) in a comparable E. coli FabI inhibition assay [2]. The chloro compound is approximately 35-fold less potent than triclosan against this target.

FabI Inhibition Antibacterial Enoyl-ACP Reductase

Physicochemical Property Differentiation: Lipophilicity and Boiling Point vs. Bromo Analog

Replacement of the chloro substituent with a bromo group in the 6-position alters key physicochemical properties. Ethyl 6-chlorohept-6-enoate (X = Cl) has a calculated LogP (XLogP3-AA) of 2.7 and an experimental boiling point of 229.6°C at 760 mmHg [1][2]. Its direct bromo analog, ethyl 6-bromohept-6-enoate (CAS 148252-43-1), exhibits a slightly lower LogP of 2.70 and a higher boiling point of 247.0°C at 760 mmHg [3]. These differences, while seemingly small, can impact chromatographic retention times, extraction efficiency, and reaction solvent selection.

Lipophilicity Boiling Point Halogen Effect

Commercial Availability and Purity Specifications: Defined Minimum Purity for Research Use

Commercial suppliers of ethyl 6-chlorohept-6-enoate specify a minimum purity of 95% or 97%, depending on the vendor, with some offering material of 98% purity . In comparison, the bromo analog ethyl 6-bromohept-6-enoate is also available at 97-98% purity . However, the chloro derivative is more widely stocked and available from a larger number of reputable chemical suppliers, indicating greater market availability and potentially more favorable lead times and pricing for procurement.

Purity Procurement Quality Control

Application Scenarios for Ethyl 6-Chlorohept-6-Enoate (148252-46-4) Informed by Differential Evidence


Potent Activation of RNase L in Antiviral and Interferon Pathway Research

Given its exceptional potency (IC50 = 2.30 nM) in activating RNase L [1], ethyl 6-chlorohept-6-enoate is ideally suited for experiments investigating the antiviral and antiproliferative roles of the 2-5A/RNase L system. Researchers can utilize this compound at low nanomolar concentrations to robustly activate the pathway, minimizing off-target effects associated with higher concentrations of less potent activators like RNase L-IN-2 (EC50 = 22 µM) . This application is particularly relevant in studies of viral infection, interferon signaling, and cancer biology where RNase L plays a role.

Selective Chemical Probe for FabI-Off-Target Profiling in Antibacterial Research

The compound's modest FabI inhibitory activity (IC50 = 26.9 µM) compared to the potent clinical inhibitor triclosan (IC50 = 0.77 µM) [1] positions it as a valuable tool for profiling off-target effects. In antibacterial drug discovery, it can be used as a negative control or to establish a baseline for selective FabI inhibition, helping to distinguish between FabI-dependent and FabI-independent antibacterial mechanisms.

Synthetic Intermediate for Halogen-Selective Transformations in Medicinal Chemistry

The distinct physicochemical properties of ethyl 6-chlorohept-6-enoate, particularly its lower boiling point (229.6°C) relative to the bromo analog (247.0°C) [1], make it a preferred synthetic intermediate in multi-step organic syntheses where facile purification by distillation is advantageous. The chloro substituent also offers a different reactivity profile in cross-coupling and nucleophilic substitution reactions compared to bromo or iodo analogs, enabling chemists to design more selective and efficient synthetic routes.

Comparative QSAR and Halogen-Bonding Studies in Computational Chemistry

The availability of quantitative bioactivity data (RNase L and FabI) alongside precise physicochemical measurements (LogP, boiling point, density) [1] makes this compound an excellent candidate for quantitative structure-activity relationship (QSAR) models and halogen-bonding studies. Researchers can use the chloro derivative as a benchmark to calibrate computational models predicting the impact of halogen substitution on both biological activity and physical properties, contributing to rational drug design and materials science.

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